molecular formula C8H14O2 B1198103 3,3-Dimethyl-2,5-hexanedione CAS No. 866-71-7

3,3-Dimethyl-2,5-hexanedione

Cat. No. B1198103
Key on ui cas rn: 866-71-7
M. Wt: 142.2 g/mol
InChI Key: CRVBWHZZWOZRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04082810

Procedure details

In a flask is placed 100 mmoles of 3,3-dimethyl-2,5-hexanedione in 50 ml. of tetrahydrofuran. The reaction mixture is cooled to 0° C. and 100 mmoles of lithium perhydro-9b-boraphenalylhydride is added slowly. A 90% yield of 3,3-dimethyl-5-hydroxy-2-hexanone is obtained.
Quantity
100 mmol
Type
reactant
Reaction Step One
Name
lithium perhydro-9b-boraphenalylhydride
Quantity
100 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([CH2:6][C:7](=[O:9])[CH3:8])[C:3](=[O:5])[CH3:4].C1C2B3C(CCC2)CCCC3CC1.[Li]>O1CCCC1>[CH3:1][C:2]([CH3:10])([CH2:6][CH:7]([OH:9])[CH3:8])[C:3](=[O:5])[CH3:4] |f:1.2,^1:23|

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
CC(C(C)=O)(CC(C)=O)C
Step Two
Name
lithium perhydro-9b-boraphenalylhydride
Quantity
100 mmol
Type
reactant
Smiles
C1CCC2CCCC3CCCC1B23.[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask is placed

Outcomes

Product
Name
Type
product
Smiles
CC(C(C)=O)(CC(C)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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